molecular formula C11H13N3O3 B2728600 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione CAS No. 119350-44-6

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione

Cat. No.: B2728600
CAS No.: 119350-44-6
M. Wt: 235.243
InChI Key: QYBGWXHSXAYPCR-UHFFFAOYSA-N
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Description

Its unique structure and properties make it an intriguing candidate for further exploration and experimentation.

Preparation Methods

The synthesis of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves several steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. Heating these compounds with sodium methoxide in butanol under reflux conditions leads to the formation of pyrido[2,3-D]pyrimidin-5-ones or pyrido[2,3-D]pyrimidin-7-ones, depending on the nature of the acyl group .

Chemical Reactions Analysis

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione has been studied for its potential as a poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor. PARP-1 is involved in DNA repair, and its inhibitors have been used in combination with DNA-damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death. This compound has shown promising activity in inhibiting PARP-1 and has demonstrated anti-proliferative activity against human cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves its interaction with the active site of PARP-1. The compound binds to the enzyme, inhibiting its activity and preventing the repair of damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is similar to other pyrido[2,3-D]pyrimidine derivatives, such as pyrido[2,3-D]pyrimidin-5-ones and pyrido[2,3-D]pyrimidin-7-ones. These compounds also exhibit a broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.

Properties

CAS No.

119350-44-6

Molecular Formula

C11H13N3O3

Molecular Weight

235.243

IUPAC Name

6-acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O3/c1-6(15)8-5-7-9(12(8)2)13(3)11(17)14(4)10(7)16/h5H,1-4H3

InChI Key

QYBGWXHSXAYPCR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(N1C)N(C(=O)N(C2=O)C)C

solubility

not available

Origin of Product

United States

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